2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
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Overview
Description
2-(Benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzylthio and acetamide groups in its structure suggests potential interactions with various biological targets, making it a compound of interest for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 2-chloro-3-formylquinoline under basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzylthiol and a suitable leaving group on the pyrazolo[1,5-a]pyrimidine core.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group may facilitate binding to hydrophobic pockets, while the acetamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide: Lacks the methyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine ring.
2-(Benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-4-yl)acetamide: Substitution at the 4-position instead of the 6-position.
Uniqueness
2-(Benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is unique due to the specific positioning of the benzylthio and acetamide groups, which can influence its binding affinity and selectivity towards biological targets. The presence of the methyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine ring may also enhance its stability and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a novel derivative that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with benzyl thiol in the presence of acetic anhydride, facilitating the formation of the acetamide linkage. The process can be optimized through varying reaction conditions such as temperature and solvent choice to enhance yield and purity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds in the benzylthio series. For instance, derivatives of 2-(benzylthio)pyrimidines have shown significant activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus .
Compound | Activity against E. coli (MIC µg/mL) | Activity against S. aureus (MIC µg/mL) |
---|---|---|
6c | 32 | 16 |
6f | 64 | 32 |
6h | 16 | 8 |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been shown to induce apoptosis in HeLa cells with IC₅₀ values significantly lower than those of established chemotherapeutics like sorafenib .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Prototype A | HeLa | 0.37 |
Prototype B | MCF-7 | 0.73 |
Prototype C | A549 | 0.95 |
Flow cytometry analyses confirmed that these compounds can induce cell cycle arrest in the sub-G1 phase, indicating a potential for therapeutic applications in oncology.
Case Studies
- Study on Antibacterial Efficacy : A series of experiments evaluated the effectiveness of various benzylthio derivatives against resistant bacterial strains. The results indicated that modifications to the benzyl group significantly influenced antibacterial potency .
- Anticancer Mechanism Exploration : Research focused on understanding how these compounds interact with cellular pathways involved in apoptosis. The findings suggested that they activate caspase pathways leading to programmed cell death in cancer cells .
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-12-7-15-17-8-14(9-20(15)19-12)18-16(21)11-22-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGBMHIKINKLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.